molecular formula C13H12ClNO4 B8816966 Ethyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 248282-10-2

Ethyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B8816966
M. Wt: 281.69 g/mol
InChI Key: POQZLXDTXDVHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of quinoline, a class of organic compounds with a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . The empirical formula of this compound is C19H17ClN2O3 . It has a molecular weight of 356.80 .


Molecular Structure Analysis

The molecular structure of this compound can be deduced by 1H and 13C NMR spectroscopy . It contains a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring .

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the literature. Sigma-Aldrich, a supplier of this compound, states that it is sold “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

CAS RN

248282-10-2

Product Name

Ethyl 5-chloro-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate

Molecular Formula

C13H12ClNO4

Molecular Weight

281.69 g/mol

IUPAC Name

ethyl 5-chloro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate

InChI

InChI=1S/C13H12ClNO4/c1-3-19-13(18)10-11(16)9-7(14)5-4-6-8(9)15(2)12(10)17/h4-6,16H,3H2,1-2H3

InChI Key

POQZLXDTXDVHMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2Cl)N(C1=O)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Phosgene (51 g, 0.52 mol) dissolved in 150 ml of dioxane was added in portions to a mechanically stirred slurry of 2-amino-6-chloro-benzoic acid (30 g, 0.175 mol) and sodium bicarbonate (44 g, 0.52 mol) in 300 ml of dioxane. Violent reaction with gas evolution occurred and the reaction mixture was cooled to keep the temperature below 50° C. Then stirring was continued at 50° C. for 1 hour. The reaction mixture was cooled to 15° C., the resulting precipitate was collected, washed with water and dried to give the isatoic anhydride. The anhydride (5 g, 0.025 mol) was dissolved in 50 ml of N,N-dimethylacetamide and cooled to 0° C. Sodium hydride (75%) (0.94 g, 0.028 mol) and then methyl iodide (1.89 ml, 0.030 mol) was added at a rate to keep the temperature below 5° C. The reaction mixture was stirred at room temperature for 5 hours. The remaining methyl iodide was removed uuder vacuum. Sodium hydride (0.94 g, 0.028 mol) was added together with diethyl malonate (4.5 g, 0.028 mol). The mixture was heated at 85° C. for 5 hours. After cooling to room temperature, 50 ml of methanol and 50 ml of 1 M hydrochloric acid and subsequently 250 ml of water were added. An emulsion was formed which crystallised on standing in a refrigerator for 72 hours. The crystalline mass was collected by filtration, washed with water, water/methanol (1:1) and heptane and dried to afford the title compound (6.3 g), yield 74%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two
Quantity
1.89 mL
Type
reactant
Reaction Step Two
Quantity
0.94 g
Type
reactant
Reaction Step Three
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
74%

Synthesis routes and methods II

Procedure details

Sodium hydride (1.9 g, 79.17 mmol, 1.60 equiv) was added in several portions to the mixture of 5-chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione in N,N-dimethylformamide from Step 2. Diethyl malonate (7.7 g, 48.07 mmol, 1.00 equiv) was then added dropwise to the stirred mixture over a period of about 30 minutes. The resulting solution was stirred at about 85° C. for about 1 hour, water (800 ml) was added, and the pH of the solution was adjusted to 2 with a solution of hydrochloric acid (5 mol/L). The resulting crude product was collected by filtration and then re-crystallized in ethanol to give the title product as a light yellow solid (2.5 g, yield: 18% 2 steps).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
18%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.